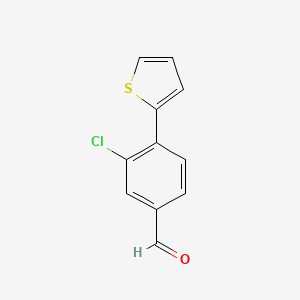
3-Chloro-4-(thiophen-2-yl)benzaldehyde
Übersicht
Beschreibung
3-Chloro-4-(thiophen-2-yl)benzaldehyde is a chemical compound with the molecular formula C11H7ClOS . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives, including this compound, are synthesized through various methods. One such method involves the diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes .Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a thiophene ring via a chlorine atom . The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 331.1±32.0 °C and a predicted density of 1.327±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-Chloro-4-(thiophen-2-yl)benzaldehyde is utilized in the synthesis of various heterocyclic compounds. For example, it is involved in the preparation of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, showcasing its utility in developing diverse organic compounds with potential applications in various fields (Sharba, Al-Bayati, Aouad, & Rezki, 2005).
Photophysical Properties and Luminescence
Research has explored its role in forming compounds that exhibit aggregation-induced emission (AIE). This feature is significant in developing new materials for optoelectronic applications. For instance, condensation with 1,3-indandione produces luminophors with red photoluminescence, indicating potential uses in light-emitting devices (Guo, Gao, Cheng, Shao, Lu, & Wang, 2015).
Antimicrobial Activity
This compound derivatives have been synthesized and evaluated for antimicrobial properties. The compounds display notable antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Chemical Synthesis and Characterization
This compound is also essential in the synthesis and characterization of other organic compounds. For instance, it's involved in the preparation of hydroxy pyrazolines, which are characterized for their structural properties, indicating its broad utility in organic synthesis and chemical analysis (Parveen, Iqbal, & Azam, 2008).
Development of Sensory Materials
Studies show its use in creating sensitive and selective sensors, such as a Cu2+ sensor based on a conjugated copper-complex. This demonstrates its potential in environmental monitoring and detection of heavy metal pollutants (Rahman, Alamry, Saleh, & Asiri, 2016).
Zukünftige Richtungen
Thiophene and its derivatives, including 3-Chloro-4-(thiophen-2-yl)benzaldehyde, have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Eigenschaften
IUPAC Name |
3-chloro-4-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-10-6-8(7-13)3-4-9(10)11-2-1-5-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGDYNBCPKEZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



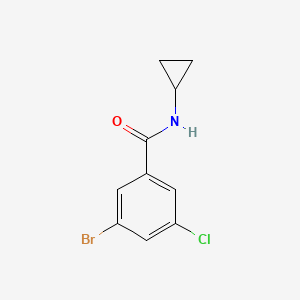
![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)
amine](/img/structure/B1411814.png)
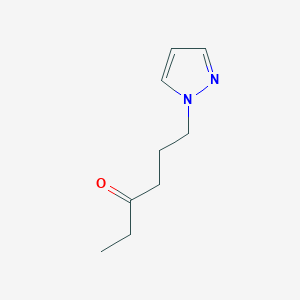

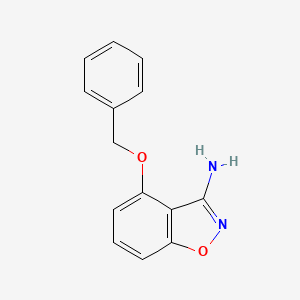
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)
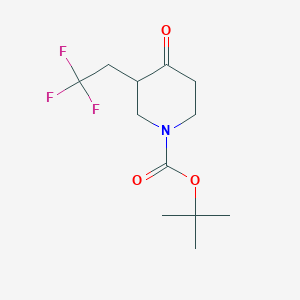
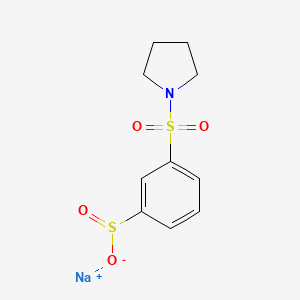
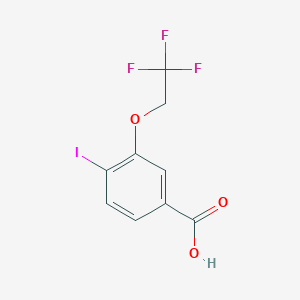
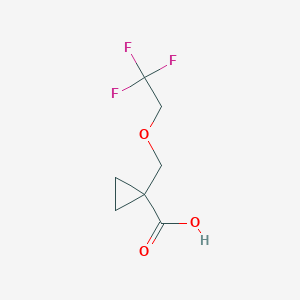

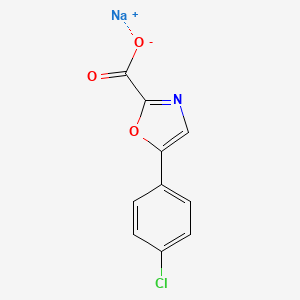
![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)